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Compound of Interest

p-Bromophenyl! 2-chloroethyl!
Compound Name:
sulfone

cat. No.: B1266580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral analysis of p-Bromophenyl 2-
chloroethyl sulfone. Due to the limited availability of directly published experimental spectra
for this specific compound, this guide synthesizes expected spectral data based on the
analysis of structurally similar compounds and established principles of spectroscopy. It also
includes detailed, generalized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

p-Bromophenyl 2-chloroethyl sulfone is a chemical compound with the molecular formula
CsHsBrClO2S.[1] Its IUPAC name is 1-bromo-4-((2-chloroethyl)sulfonyl)benzene.[1]

Property Value Reference
Molecular Formula CsHsBrClO2S [1]
Molecular Weight 283.57 g/mol [1]

1-bromo-4-((2-
IUPAC Name [1]
chloroethyl)sulfonyl)benzene

CAS Number 26732-25-2 [1]
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Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectral analysis of p-
Bromophenyl 2-chloroethyl sulfone. These predictions are derived from the analysis of
analogous compounds, such as 2-chloroethyl 4-chlorophenyl sulfone and other substituted

bromobenzenes.

Predicted *H NMR Spectral Data (CDClz, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.85 Doublet 2H ortho to the sulfonyl
group
Aromatic protons
~7.75 Doublet 2H meta to the sulfonyl
group
~3.80 Triplet 2H -S02-CHz-
~3.50 Triplet 2H -CHz-Cl

Predicted **C NMR Spectral Data (CDClIs, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

Quaternary aromatic carbon attached to the

~ 139
sulfonyl group
132 Aromatic C-H carbons meta to the sulfonyl
group
129 Quaternary aromatic carbon attached to the
bromine atom
128 Aromatic C-H carbons ortho to the sulfonyl
group
~ 55 -S02-CH:-
~ 39 -CH2-ClI

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Weak Aliphatic C-H stretch

~ 1580, 1470 Medium Aromatic C=C stretch

~1320-1290 Strong Asymmetric SOz stretch

~1150-1120 Strong Symmetric SO: stretch

~ 1090 Medium C-S stretch

~ 830 Strong para-disubstituted benzene C-
H bend (out-of-plane)

~ 750 Strong C-Cl stretch

~ 550 Medium C-Br stretch

Predicted Mass Spectrometry (MS) Data

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z Predicted Adduct
282.9190 [M+H]*

304.9009 [M+Na]*

280.9044 [M-H]-

Expected Fragmentation: The mass spectrum is expected to show a characteristic isotopic
pattern for the presence of one bromine and one chlorine atom. Key fragmentation pathways
would likely involve the loss of the chloroethyl group, cleavage of the sulfone group, and
fragmentation of the bromophenyl ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the
spectral analysis of p-Bromophenyl 2-chloroethyl sulfone.

Synthesis of p-Bromophenyl 2-chloroethyl sulfone

A plausible synthetic route involves the oxidation of the corresponding sulfide, p-bromophenyl
2-chloroethyl sulfide.

Materials:

e p-Bromophenyl 2-chloroethyl sulfide

e Glacial acetic acid

o Hydrogen peroxide (30% solution)

» Dichloromethane

o Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate

« Rotary evaporator
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» Standard glassware for organic synthesis
Procedure:

Dissolve p-bromophenyl 2-chloroethyl sulfide in glacial acetic acid in a round-bottom flask
equipped with a magnetic stirrer.

Cool the solution in an ice bath.
Slowly add an excess of 30% hydrogen peroxide to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, pour the mixture into a separatory funnel containing water
and extract with dichloromethane.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic
acid, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

Purify the crude product by recrystallization or column chromatography to obtain pure p-
Bromophenyl 2-chloroethyl sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
e 400 MHz NMR spectrometer
Sample Preparation:

o Dissolve 5-10 mg of the purified p-Bromophenyl 2-chloroethyl sulfone in approximately
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
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standard.
1H NMR Acquisition:
e Acquire the proton NMR spectrum using a standard pulse sequence.

o Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32
scans.

13C NMR Acquisition:
e Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and
1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation:

o Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

e Place a small amount of the solid, purified p-Bromophenyl 2-chloroethyl sulfone directly
onto the ATR crystal.

Data Acquisition:
e Record the spectrum over a range of 4000-400 cm~1.

» Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:
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e High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization
(ESI) source.

Sample Preparation:

e Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or
acetonitrile (1-10 pg/mL).

Data Acquisition:
 Infuse the sample solution into the ESI source.

e Acquire mass spectra in both positive and negative ion modes over a relevant m/z range
(e.g., 100-500 amu).

o Obtain high-resolution mass data to confirm the elemental composition of the molecular ion
and major fragments.

Visualizations
Experimental Workflow
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Synthesis & Purification

Synthesis via Oxidation

l

Purification (Recrystallization/Chromatography)

l Spectroscopic Aialysis l

NMR Spectroscopy (*H & 13C) IR Spectroscopy Mass Spectrometry

l Data Intelpretation l

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectral analysis.

Chemical Structure and Key Spectral Correlations
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p-Bromophenyl 2-chloroethyl sulfone
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Caption: Structure and key predicted spectral correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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